molecular formula C15H15ClO B12584924 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one CAS No. 648429-44-1

3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one

Katalognummer: B12584924
CAS-Nummer: 648429-44-1
Molekulargewicht: 246.73 g/mol
InChI-Schlüssel: IWQBTHCZTTWYHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one is an organic compound that features a chlorophenyl group and a cyclohexenyl group connected by a propenone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one typically involves the following steps:

    Aldol Condensation: The initial step often involves an aldol condensation reaction between 4-chlorobenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Dehydration: The aldol product undergoes dehydration to form the desired propenone compound. This step can be facilitated by heating or using a dehydrating agent.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the cyclohexenyl group, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for ketone formation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Epoxides: Formed from the oxidation of the cyclohexenyl group.

    Alcohols/Ketones: Resulting from reduction reactions.

    Substituted Aromatics: Products of nucleophilic aromatic substitution.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.

Medicine

    Drug Development: Explored for its therapeutic potential in various medical conditions.

Industry

    Materials Science: Utilized in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism by which 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propenone linkage and the chlorophenyl group play crucial roles in these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.

    3-(4-Methylphenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one: Contains a methyl group instead of chlorine.

    3-(4-Nitrophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one: Features a nitro group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one imparts unique electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.

Eigenschaften

CAS-Nummer

648429-44-1

Molekularformel

C15H15ClO

Molekulargewicht

246.73 g/mol

IUPAC-Name

3-(4-chlorophenyl)-1-(cyclohexen-1-yl)prop-2-en-1-one

InChI

InChI=1S/C15H15ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h4,6-11H,1-3,5H2

InChI-Schlüssel

IWQBTHCZTTWYHY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)C(=O)C=CC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.